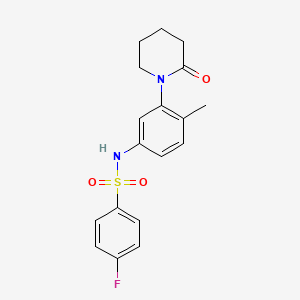

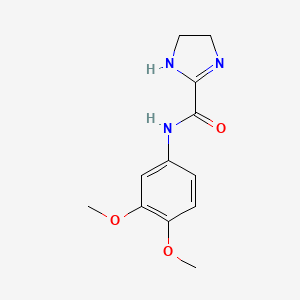

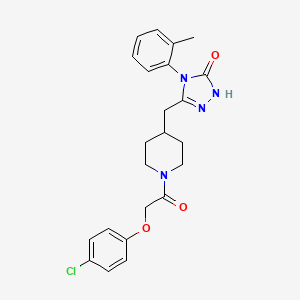

![molecular formula C22H15FN4O3S B2495870 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 891113-82-9](/img/structure/B2495870.png)

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, particularly those involving the acrylamide moiety linked to various aromatic systems, has been extensively studied. One such example is the work by Kamal et al. (2014), where a series of 2-anilinonicotinyl-linked acrylamide conjugates were designed, synthesized, and evaluated for cytotoxic activity against various human cancer cell lines. These compounds, including those with structural similarities to the compound of interest, showcase the general approach towards creating molecules that could inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in cancer cells (Kamal et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide" has been analyzed through various spectroscopic and crystallographic techniques. For instance, the study by Qin et al. (2019) on 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide provides insights into the structural confirmation using FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, offering a glimpse into the analytical methods that would be applicable for analyzing the compound (Qin et al., 2019).

Chemical Reactions and Properties

The chemical properties of acrylamide derivatives are marked by their reactivity towards nucleophiles, potential for polymerization, and ability to form various adducts through substitution reactions. These characteristics are pivotal in their utility in synthesizing targeted molecular frameworks with desired biological activities. The study of reactions, such as those detailed by Harris and Wilson (1983), involving acrylamide compounds, highlights the versatility of these molecules in chemical synthesis and the development of novel compounds with specific properties (Harris & Wilson, 1983).

Applications De Recherche Scientifique

Tubulin Polymerization Inhibition and Anticancer Activity

A significant application of this compound is its role in inhibiting tubulin polymerization, a critical process in cell division. The synthesis and evaluation of 2-anilinonicotinyl-linked acrylamide conjugates, including variants of the compound , have shown promising cytotoxic activity against human lung adenocarcinoma epithelial cell lines. These compounds induce cell cycle arrest and apoptotic cell death, highlighting their potential as anticancer agents. Molecular docking studies have further revealed efficient binding in the active site of tubulin, providing a mechanistic understanding of its action (Kamal et al., 2014).

Fluorine-18 Labeling for EGFR Targeting

Another application involves the development of fluorine-18 labeled derivatives for targeting the epidermal growth factor receptor (EGFR), a key player in various cancers. These derivatives are designed for positron emission tomography (PET) imaging, aiding in the detection and management of cancer. By incorporating the 6-fluoroanilino moiety, these compounds bind irreversibly to the ATP binding domain of EGFR, facilitating the identification of cancerous cells with high precision (Vasdev et al., 2004).

Antimicrobial and Antiviral Activities

Further research has extended to the antimicrobial and antiviral activities of related compounds, showcasing the broad spectrum of potential applications. The synthesis of novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives has been pursued, revealing remarkable fluorescence properties and significant antimicrobial and antiviral effects. Such findings suggest potential uses in the development of new therapeutic agents targeting a range of pathogens (Azzam et al., 2020).

Propriétés

IUPAC Name |

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O3S/c23-17-7-8-19-20(12-17)31-22(25-19)26(14-16-4-2-10-24-13-16)21(28)9-6-15-3-1-5-18(11-15)27(29)30/h1-13H,14H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTVAYOKXAPFCX-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

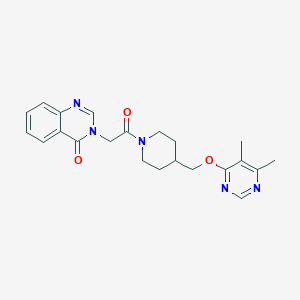

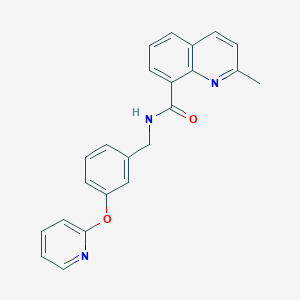

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

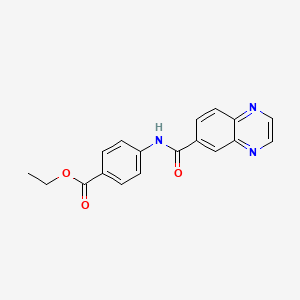

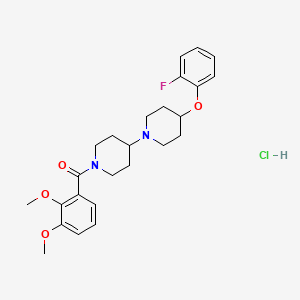

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)

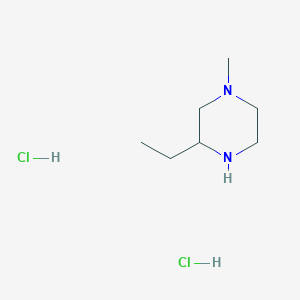

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)